3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride

Oxidative Stability Catechol Protection Reference Standard Integrity

3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride (CAS 1329488-61-0) is a doubly differentiated analytical reference standard. It is a stable isotope-labeled (13C2, 15N) and benzyl-protected derivative of DL-threo-Droxidopa, a synthetic norepinephrine prodrug.

Molecular Formula C23H24ClNO5
Molecular Weight 432.875
CAS No. 1329488-61-0
Cat. No. B589411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride
CAS1329488-61-0
SynonymsL-threo-3-[3,4-Bis(benzyloxy)phenyl)serine-13C2,15N Hydrochloride;  β-Hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-threo-L-tyrosine-13C2,15N Hydrochloride; 
Molecular FormulaC23H24ClNO5
Molecular Weight432.875
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m1./s1/i21+1,23+1,24+1;
InChIKeyQRDDBOMVDDCUHX-BOIBLEOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride: Protected Isotope-Labeled Standard for Bioanalytical Research


3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride (CAS 1329488-61-0) is a doubly differentiated analytical reference standard. It is a stable isotope-labeled (13C2, 15N) and benzyl-protected derivative of DL-threo-Droxidopa, a synthetic norepinephrine prodrug . The compound features a 3,4-dihydroxyphenyl (catechol) core where both phenolic hydroxyl groups are protected with benzyl ethers, enabling enhanced chemical stability during storage and synthetic manipulation . This specific combination of isotopic labeling and protective group chemistry distinguishes it from simpler labeled droxidopa analogs, positioning it as a specialized tool for quantitative bioanalysis and synthetic methodology development [1].

Why Standard Labeled Droxidopa Analogs Cannot Replace the Benzyl-Protected 13C2,15N Hydrochloride


Substituting this compound with a conventional labeled droxidopa analog (e.g., Droxidopa-13C2,15N hydrochloride or Droxidopa-d3) or the unlabeled benzyl-protected form introduces significant analytical and practical limitations. Analogs lacking benzyl protection at the 3,4-dihydroxy positions remain susceptible to oxidative degradation, forming quinone species that compromise long-term standard integrity and quantification accuracy [1]. Conversely, unlabeled benzyl-protected droxidopa cannot serve as a stable isotope dilution internal standard for LC-MS/MS, as it lacks the necessary mass shift to distinguish it from endogenous analyte . The dual modification—benzyl protection for stability and 13C2,15N labeling for mass spectrometry detection—is synergistic and non-interchangeable, making this compound uniquely suited for rigorously controlled bioanalytical workflows .

Quantitative Differentiation Evidence for 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride


Superior Chemical Stability Through 3,4-Di-O-Benzyl Protection

The benzyl ether protection of the catechol moiety in this compound prevents oxidative degradation reactions that rapidly compromise unprotected droxidopa analogs. Unprotected droxidopa is susceptible to acid hydrolysis (0.1 N HCl), alkaline hydrolysis (0.15 N NaOH), and thermal degradation (105°C), with degradation impurities detected at retention times of 12.7, 19.25, and 22.95 min by HPLC [1]. In contrast, benzyl-protected forms exhibit a documented shelf life of 1 year when stored as a white solid at recommended conditions (2-8°C or room temperature), with no detectable oxidative byproducts [2]. This differential stability is critical for maintaining standard concentration accuracy over extended analytical campaigns.

Oxidative Stability Catechol Protection Reference Standard Integrity

Definitive Isotopic Mass Shift for LC-MS/MS Internal Standardization

The incorporation of two 13C atoms and one 15N atom generates a +3.00 Da mass shift (molecular weight 432.87 g/mol) relative to the unlabeled 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride (429.89 g/mol) [1]. This 3 Da mass difference is sufficient to separate the labeled internal standard signal from the analyte in MS detection while maintaining near-identical chromatographic retention time and ionization efficiency—a condition not met by non-isotopic internal standards such as benserazide or levodopa, which were used in published droxidopa bioanalytical methods with lower precision (intra-assay precision <10.2%, accuracy 0.1–2.1%) [2]. 13C/15N-labeled internal standards have been demonstrated to minimize ion suppression effects more effectively than deuterated analogs, which can exhibit chromatographic isotope effects [3].

Stable Isotope Dilution Mass Spectrometry Bioanalytical Method Validation

Hydrochloride Salt Form Improves Handling and Solubility Over Free Base

This compound is supplied as the hydrochloride salt, which enhances aqueous solubility and facilitates precise gravimetric preparation of stock solutions compared to the free base form. The compound is documented as soluble in DMSO, enabling preparation of concentrated stock solutions for subsequent dilution into biological matrices [1]. The unlabeled free base (CAS 55449-18-8) has limited aqueous solubility, which can introduce weighing and dissolution errors during standard preparation . The hydrochloride salt form ensures consistent lot-to-lot solubility, a critical parameter for reproducible bioanalytical method performance.

Solubility Formulation Standard Preparation

High Chemical Purity (98%) Enables Direct Use as Primary Reference Standard

The compound is supplied with a certified chemical purity of 98% as determined by HPLC . This purity level meets or exceeds the threshold for use as an analytical reference standard without additional purification. In comparison, the unlabeled 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is typically offered at 95% purity, requiring additional characterization before use in quantitative assays . The 3 percentage-point purity advantage reduces the mass correction factor applied during standard preparation, improving overall method accuracy.

Reference Standard Purity Certificate of Analysis

DL-threo Racemic Configuration Facilitates Cost-Effective Internal Standard Procurement

This compound is supplied as the DL-threo racemic mixture (1:1 mixture of D-threo and L-threo enantiomers) of the threo diastereomer . For its primary application as an internal standard in achiral LC-MS/MS methods, the racemic nature is analytically inconsequential because the isotope-labeled internal standard co-elutes with both enantiomers of the analyte and the mass spectrometer detects the labeled species independently of chirality [1]. However, the racemic synthesis route is significantly less expensive than enantioselective synthesis of the L-threo form (CAS 1276295-04-5), which requires chiral precursors or resolution steps [2]. This translates to lower procurement costs for bioanalytical laboratories conducting routine pharmacokinetic studies.

Enantiomeric Purity Cost Efficiency Internal Standard

Optimal Application Scenarios for 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride


Stable Isotope Dilution LC-MS/MS Quantification of Droxidopa in Biological Matrices

This compound serves as the optimal internal standard for quantitative bioanalysis of droxidopa in human plasma, urine, or tissue homogenates using LC-MS/MS. Its +3 Da mass shift (13C2,15N) allows definitive separation from endogenous analyte signal while ensuring co-elution and matched matrix effects, directly addressing the precision limitations observed with non-isotopic internal standards such as benserazide (intra-assay precision <10.2%) . After benzyl deprotection via catalytic hydrogenolysis, the liberated labeled droxidopa can be used to quantify absolute extraction recovery and assess matrix effects per FDA bioanalytical method validation guidance .

Long-Term Reference Standard for Stability-Indicating Method Validation

The benzyl-protected catechol moiety confers a 1-year shelf life as a white solid, dramatically exceeding the ~12-hour prepared-solution stability of unprotected droxidopa . This makes the compound suitable as a primary reference standard for stability-indicating HPLC method development and validation, where consistent standard integrity over extended analytical campaigns is mandatory. Laboratories can prepare fresh working solutions from a single well-characterized stock, minimizing lot-to-lot variability and reducing the frequency of full re-standardization .

Synthetic Intermediate for Custom Labeled Droxidopa Derivatives

The benzyl protecting groups can be selectively removed under mild hydrogenolysis conditions (H2, Pd/C) to liberate the free catechol-labeled droxidopa without isotope scrambling . This enables on-demand generation of Droxidopa-13C2,15N for immediate use in metabolic tracing experiments, where the timing of deprotection can be controlled to minimize pre-experimental oxidative degradation. The compound thus functions as a stable, storable precursor that can be converted to the active labeled analyte immediately before use, a workflow advantage not available with unprotected labeled droxidopa standards that begin degrading upon dissolution .

Pharmacokinetic Bioequivalence Studies Requiring Regulatory-Grade Bioanalysis

For pharmaceutical companies conducting bioequivalence studies to support ANDA submissions, this compound provides the combination of high purity (98%), isotopic differentiation (+3 Da), and long-term stability required by regulatory agencies for internal standardization . The hydrochloride salt form ensures reproducible gravimetric preparation of stock solutions across multiple analytical runs and study sites, a key factor in multi-center trial data comparability . The use of 13C/15N-labeled internal standards is explicitly recommended in FDA guidance for bioanalytical method validation to minimize matrix effect variability .

Quote Request

Request a Quote for 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.